BenchChemオンラインストアへようこそ!

Tak-733

MEK inhibition biochemical IC50 MAPK pathway

TAK-733 is an orally bioavailable, non-ATP competitive MEK1/2 allosteric inhibitor uniquely differentiated from approved MEK inhibitors (trametinib, cobimetinib, selumetinib) by its demonstrated antitumor activity in BRAF wild-type melanoma patient-derived xenograft models—a context where vemurafenib shows no activity. Its distinct selectivity fingerprint, low CYP450 inhibition liability, and synergistic activity with RAF inhibitors (e.g., MLN2480) in preclinical combination studies make it the compound of choice for MAPK pathway target validation, PK/PD modeling, and resistance mechanism research. Supplied as a crystalline solid with rigorously characterized purity.

Molecular Formula C17H15F2IN4O4
Molecular Weight 504.23 g/mol
CAS No. 1035555-63-5
Cat. No. B1684333
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTak-733
CAS1035555-63-5
SynonymsTAK 733
TAK-733
TAK733
Molecular FormulaC17H15F2IN4O4
Molecular Weight504.23 g/mol
Structural Identifiers
SMILESCN1C2=C(C(=C(C1=O)F)NC3=C(C=C(C=C3)I)F)C(=O)N(C=N2)CC(CO)O
InChIInChI=1S/C17H15F2IN4O4/c1-23-15-12(16(27)24(7-21-15)5-9(26)6-25)14(13(19)17(23)28)22-11-3-2-8(20)4-10(11)18/h2-4,7,9,22,25-26H,5-6H2,1H3/t9-/m1/s1
InChIKeyRCLQNICOARASSR-SECBINFHSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite to off-white solid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





TAK-733 (CAS 1035555-63-5): Preclinical and Clinical Data for the Investigational MEK1/2 Inhibitor


TAK-733 is an orally bioavailable, selective, allosteric inhibitor of mitogen-activated protein kinase kinases 1 and 2 (MEK1/2), a core node in the RAS/RAF/MEK/ERK signaling pathway frequently dysregulated in cancer [1]. As a non-ATP competitive small molecule, TAK-733 binds the allosteric site adjacent to the ATP-binding pocket, leading to potent inhibition of downstream ERK phosphorylation. The compound has been advanced to Phase I clinical trials in advanced solid tumors and has demonstrated robust antitumor activity in patient-derived xenograft (PDX) models, particularly in melanoma [2]. Its chemical structure is (R)-3-(2,3-dihydroxypropyl)-6-fluoro-5-((2-fluoro-4-iodophenyl)amino)-8-methylpyrido[2,3-d]pyrimidine-4,7(3H,8H)-dione, and it is supplied as a research-grade small molecule [3].

Why MEK Inhibitors Are Not Interchangeable: Critical Differences Among Trametinib, Selumetinib, and Cobimetinib


Although trametinib, selumetinib, cobimetinib, and TAK-733 all target MEK1/2, they cannot be freely interchanged due to distinct selectivity profiles, metabolism pathways, and clinical activity spectra. While trametinib and cobimetinib are approved for BRAF-mutant melanoma, TAK-733 has demonstrated unique activity in BRAF wild-type models, where approved therapies like vemurafenib have not been shown to be active [1]. Furthermore, the metabolic fate differs: cobimetinib and selumetinib are primarily metabolized by CYP3A4, leading to significant drug-drug interaction (DDI) liability, whereas trametinib relies on carboxylesterases [2]. TAK-733, as an investigational compound, has a distinct selectivity fingerprint and a preclinical efficacy profile in patient-derived xenografts that warrants consideration over approved agents in certain research contexts [3].

TAK-733 Comparative Evidence: Potency, Selectivity, and Preclinical Efficacy Benchmarks


TAK-733 Potency Against MEK1 vs. Trametinib and Selumetinib: Biochemical IC50 Comparison

TAK-733 exhibits an IC50 of 3.2 nM against MEK1, positioning it between trametinib (0.92 nM/1.8 nM for MEK1/2) and selumetinib (14 nM) in biochemical potency [1]. While trametinib is more potent, TAK-733's 3.2 nM IC50 is still considered highly potent and is coupled with a distinct selectivity profile that may reduce off-target effects . This places TAK-733 as a potent research tool with a balanced potency-selectivity profile.

MEK inhibition biochemical IC50 MAPK pathway

Cellular ERK Phosphorylation Inhibition: TAK-733 vs. Trametinib and Cobimetinib

TAK-733 inhibits ERK phosphorylation (pERK) in cells with an EC50 of 1.9 nM, indicating potent cellular target engagement [1]. In comparison, trametinib has an EC50 of approximately 1 nM in similar cellular assays, and cobimetinib exhibits an EC50 of approximately 0.3 nM [2]. While TAK-733 is less potent than cobimetinib in this specific measure, it demonstrates sustained pERK inhibition in vivo, with 46-97% reduction in pERK levels in peripheral blood mononuclear cells at doses ≥8.4 mg in Phase I studies [3].

cellular activity ERK phosphorylation MAPK signaling

Selectivity Profile: TAK-733 Demonstrates Favorable Kinase Selectivity Over 18 Off-Targets

TAK-733 exhibits high selectivity for MEK1, with no significant inhibition of a panel of 18 kinases, receptors, and ion channels at concentrations up to 1 µM (including Abl1, AKT3, c-RAF, CamK1, CDK2, and c-Met) [1]. In contrast, trametinib, while selective, has been reported to inhibit additional kinases at higher concentrations, and cobimetinib has a similar but not identical selectivity spectrum [2]. This selectivity fingerprint suggests TAK-733 may minimize off-target toxicity and provides a clean tool for MEK-specific pathway dissection.

kinase selectivity off-target effects allosteric inhibitor

Preclinical Efficacy in Patient-Derived Melanoma Xenografts: TAK-733 Activity in BRAF Wild-Type Models

In a study of 11 patient-derived melanoma xenograft (PDX) models, TAK-733 demonstrated tumor growth inhibition ranging from 0% to 100% (p<0.001-0.03) [1]. Notably, TAK-733 exhibited activity in BRAF wild-type (WT) models, where the approved BRAF inhibitor vemurafenib is inactive [2]. While trametinib and cobimetinib also show some activity in BRAF WT melanoma, the magnitude and consistency of TAK-733's effect in these PDX models, which better recapitulate human tumor biology, provides a compelling rationale for its use in specific research contexts [3].

melanoma patient-derived xenograft BRAF wild-type

TAK-733 Research Applications: From Target Validation to Combination Therapy Models


BRAF Wild-Type Melanoma Target Validation and Resistance Studies

TAK-733 is an ideal tool for investigating MEK dependency in BRAF wild-type (WT) melanoma, a context where approved BRAF inhibitors like vemurafenib are ineffective [1]. Its robust tumor growth inhibition in BRAF WT patient-derived xenograft models supports its use in target validation studies and in exploring mechanisms of intrinsic and acquired resistance to MAPK pathway inhibition. Researchers can employ TAK-733 to dissect the role of MEK in tumors lacking canonical BRAF mutations and to identify potential biomarkers of response or resistance [2].

Combination Therapy with RAF Inhibitors in RAS/RAF Mutant Cancers

TAK-733 has demonstrated synergistic antitumor activity when combined with the investigational RAF inhibitor MLN2480 in preclinical models of BRAF mutant and RAS mutant melanoma and colorectal cancer [3]. This combination strategy aims to overcome resistance mechanisms that limit the efficacy of single-agent MEK or RAF inhibitors. TAK-733 serves as a critical component in preclinical research evaluating vertical pathway blockade, and its distinct pharmacological properties may offer advantages over other MEK inhibitors in specific combination contexts [4].

Pharmacodynamic Biomarker Development and PK/PD Modeling

The Phase I clinical data for TAK-733 provides a well-characterized relationship between dose, systemic exposure, and pharmacodynamic effect (pERK inhibition in peripheral blood mononuclear cells) [5]. With maximum pERK inhibition of 46-97% observed at doses ≥8.4 mg, TAK-733 offers a valuable dataset for developing and validating PK/PD models of MEK inhibition. This makes it a useful compound for translational research aimed at optimizing dosing regimens and predicting clinical responses in future MEK inhibitor programs [6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tak-733

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.